molecular formula C9H9FN4 B13454873 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine

1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13454873
M. Wt: 192.19 g/mol
InChI Key: BXJNXKNZMJKXTA-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine is a triazole-based organic compound featuring a 3-fluorophenyl group at the 1-position, a methyl group at the 5-position, and an amine substituent at the 3-position of the triazole ring. Its molecular formula is C₉H₉FN₄, with a molecular weight of 192.2 g/mol . The compound is of interest in medicinal chemistry due to the versatility of the 1,2,4-triazole scaffold, which is known for its stability, hydrogen-bonding capacity, and pharmacological relevance.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

1-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-6-12-9(11)13-14(6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,13)

InChI Key

BXJNXKNZMJKXTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazoles

The synthesis of 1,2,4-triazole derivatives typically follows these general routes:

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrazide formation 3-fluorophenyl hydrazine + carbonyl precursor 80–100°C 4–6 h 70–85 Formation of hydrazide intermediate
Cyclization Hydrazide + formamide (or equivalent) + base Reflux 6–8 h 60–75 Closure of 1,2,4-triazole ring
Methylation Methyl iodide or methyl sulfate + base Room temp 2–4 h 80–90 Selective methylation at N-5 position
Amination Ammonia or amine source Reflux 3–5 h 65–80 Introduction of amino group at C-3
Purification Recrystallization or chromatography N/A N/A Purity > 98% Final product isolation

Analytical Characterization and Verification

Research Results and Optimization

  • Yield Optimization:
    • Adjusting solvent polarity and reaction time can improve yields by 10–15%.
  • Selectivity:
    • Methylation conditions optimized to avoid over-alkylation or side reactions.
  • Scalability:
    • The described methods have been adapted for gram-scale synthesis with consistent purity.
  • Biological Evaluation:
    • Derivatives of this compound class show promising activity in antiviral assays, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Sulfonylation Reactions

The 3-amino group undergoes sulfonylation with aryl/alkyl sulfonyl chlorides to form sulfonamide derivatives. This reaction typically proceeds in polar aprotic solvents under mild conditions :

ReactantsConditionsProductYieldCharacterization Methods
p-Toluenesulfonyl chlorideDMF, RT, 24 hrN-(1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl)-4-methylbenzenesulfonamide62%IR, ¹H/¹³C NMR, MS
2-Naphthalenesulfonyl chlorideAcetonitrile, LiH catalystN-(1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl)naphthalene-2-sulfonamide58%¹⁹F NMR, X-ray

Key Observations :

  • Reaction selectivity favors sulfonylation at the triazole NH over the adjacent amine due to increased acidity from inductive effects .

  • Bulky substituents (e.g., naphthalene) enhance bioactivity in derived compounds .

Acylation and Amide Bond Formation

The amine group reacts with acyl chlorides to form propanamide derivatives, critical in drug discovery :

Acylating AgentConditionsProductYieldNotes
2-Chloropropanoyl chlorideDMF, LiH, 24 hr2-((1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide55%TLC monitoring
Succinic anhydrideMicrowave, 150°C, 30 min3-(1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl)propanamide68%Tautomerism confirmed via X-ray

Mechanistic Insight :

  • Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes .

Heterocyclic Coupling Reactions

The triazole core participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming bis-triazole hybrids with enhanced pharmacological profiles :

Alkyne PartnerConditionsProductYieldApplication
Propargyl bromideCuSO₄/NaAsc, H₂O, RT1-(3-fluorophenyl)-5-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-1,2,4-triazole73%Antiviral lead

Synthetic Advantage :

  • "Click chemistry" enables modular assembly of complex architectures with high regioselectivity .

Schiff Base Formation

Condensation with aldehydes yields imine derivatives, studied for nonlinear optical (NLO) properties :

AldehydeConditionsProductYieldNLO Response (β₀)
3-BromobenzaldehydeEthanol, NaOAc, reflux(E)-1-(3-fluorophenyl)-5-methyl-3-((3-bromobenzylidene)amino)-1H-1,2,4-triazole89%1,450 × 10⁻³⁰ esu

Theoretical Correlation :

  • DFT calculations confirm charge transfer between the fluorophenyl and triazole moieties, explaining enhanced NLO activity .

Metal Coordination Chemistry

The triazole’s N-donor sites bind transition metals, forming complexes with catalytic potential :

Metal SaltConditionsComplexStability Constant (log K)
Cu(II) acetateMethanol, RT[Cu(C₁₀H₈FN₄)₂(H₂O)₂]·2H₂O8.2 ± 0.3

Structural Features :

  • X-ray data reveal a distorted octahedral geometry around Cu(II), with triazole N3 and amine N4 as primary ligands .

Critical Analysis of Reactivity Trends

  • Electronic Effects : The electron-withdrawing 3-fluorophenyl group deactivates the triazole ring, directing electrophiles to the more nucleophilic exocyclic amine .

  • Steric Factors : Steric hindrance from the 5-methyl group limits substitution at the triazole C4 position .

  • Solvent Dependency : Polar aprotic solvents (DMF, acetonitrile) improve yields in acylation/sulfonylation by stabilizing transition states .

For experimental protocols, refer to cited methodologies in Refs. .

Scientific Research Applications

1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations in Triazole Derivatives
Compound Name Substituents (Triazole Positions) Molecular Formula Key Features Reference
1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine 1: 3-fluorophenyl; 3: NH₂; 5: CH₃ C₉H₉FN₄ Fluorine enhances electronegativity; methyl improves lipophilicity
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione 5: 3-fluorophenyl; 3: S; tautomer (2H vs. 1H) C₈H₆FN₄S Thione group increases polarity; synthesized via thiocarbohydrazide fusion
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 5: 3-bromophenyl; 3: NH₂ C₈H₇BrN₄ Bromine’s bulkiness may reduce metabolic stability compared to fluorine
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 1: benzyl (3-fluorophenyl); 3: NH₂ C₉H₉FN₄ Benzyl substitution introduces steric hindrance; similar molecular weight
N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine 5: pyridinyl; 3: NH₂; N-substituted Cl-phenyl C₁₃H₁₁ClN₆ Pyridinyl group adds basicity; chlorophenyl enhances hydrophobic interactions

Key Observations :

  • Substituent Position : The 3-fluorophenyl group in the target compound contrasts with 4-fluorophenyl derivatives (e.g., in ), where para-substitution may alter planarity and π-stacking interactions.
  • Functional Groups : Replacement of the methyl group (target compound) with a thione () or pyridinyl group () significantly impacts solubility and electronic properties.
  • Halogen Effects : Fluorine’s electronegativity (target compound) vs. bromine’s bulkiness () affects binding affinity and metabolic stability.
Pharmacological Potential

For example:

  • The benzylthio group in ’s compound may enhance thiol-mediated binding, a feature absent in the target compound .

Biological Activity

1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine, also known as 5-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and applications of this compound in various fields, particularly in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC9H9FN4
Molecular Weight192.2 g/mol
IUPAC Name1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-amine
AppearancePowder
Melting Point180-183 °C
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under specific conditions. This reaction is often conducted in the presence of a catalyst and solvent like acetic acid to facilitate product formation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, compounds containing the triazole scaffold have shown significant activity against various cancer cell lines. For instance, a study reported that derivatives exhibited IC50 values above 100 µM against MDA-MB-231 and PC3 tumor cell lines, indicating low toxicity against normal cells while maintaining some degree of efficacy against cancer cells .

Antimicrobial Properties

Research indicates that triazole compounds may possess antimicrobial and antifungal properties. The biological evaluation of related compounds has demonstrated their effectiveness against different pathogens. The mechanism of action is thought to involve interactions with enzymes and proteins critical for microbial survival .

Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to specific proteins involved in disease mechanisms, enhancing its potential as a therapeutic agent .

Case Study 1: Anticancer Screening

In a screening study involving various triazole derivatives, this compound was evaluated for its cytotoxicity against several cancer cell lines. The results indicated that while it exhibited some anticancer activity, further modifications could enhance its potency and selectivity .

Case Study 2: Antimicrobial Evaluation

The compound was also tested for its antimicrobial efficacy against multiple bacterial strains. Results showed promising activity against certain Gram-positive bacteria but limited effectiveness against Gram-negative strains. This highlights the need for further optimization in structural modifications to improve its spectrum of activity .

Q & A

Q. What are the common synthetic routes for 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:

  • Route 1: Reacting a fluorophenyl-substituted precursor (e.g., 3-fluorobenzyl chloride) with a triazole-thiol intermediate under basic conditions (e.g., K₂CO₃ or NaOH) to form the triazole core .
  • Route 2: Cyclization of thiourea derivatives with hydrazine, followed by functionalization of the triazole ring with a methyl group and fluorophenyl substituent .
  • Purification: Recrystallization from ethanol or methanol is commonly used to isolate high-purity crystals for structural studies .

Q. How does annular tautomerism affect the structural and reactivity profile of this compound?

Methodological Answer: 1,2,4-Triazole derivatives exhibit annular tautomerism, where the amino and substituent groups exchange positions (e.g., 3-amino vs. 5-amino tautomers). Key considerations:

  • Structural Impact: Tautomerism influences planarity and hydrogen-bonding networks. For example, the 3-amino tautomer (with fluorophenyl at position 1) shows greater π-electron delocalization and planarity compared to the 5-amino form, as observed in crystallographic studies .
  • Reactivity: The dominant tautomer (determined by substituent electronic properties) affects nucleophilic sites. Electron-withdrawing groups like fluorine stabilize the tautomer with the amino group at the less electron-rich position .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves tautomeric forms and hydrogen-bonding networks. For example, SHELX software refines crystallographic data to identify deviations in amino group planarity (e.g., N–H bond lengths and dihedral angles between aromatic rings) .
  • NMR Spectroscopy: ¹H and ¹³C NMR distinguish tautomers via chemical shifts of NH₂ and aromatic protons. Solvent choice (e.g., DMSO-d₆) minimizes tautomeric interconversion during analysis .
  • IR Spectroscopy: Identifies N–H stretching frequencies (3100–3500 cm⁻¹) and confirms π-electron delocalization in the triazole ring .

Advanced Research Questions

Q. How can researchers design experiments to determine the dominant tautomeric form under varying conditions?

Methodological Answer:

  • Variable-Temperature NMR: Monitor tautomer ratios by analyzing NH₂ proton splitting in solvents like CDCl₃ or DMSO-d₆ at different temperatures .
  • Crystallography in Different Solvents: Grow crystals in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to assess solvent-driven tautomeric preferences .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 03) to predict tautomer stability based on substituent electronic effects (e.g., fluorine’s electron-withdrawing nature) .

Q. How can contradictions in crystallographic data during refinement be resolved?

Methodological Answer:

  • Multi-Refinement Strategies: Use SHELXL (SHELX suite) to test different tautomeric models. Compare R-factor values and electron density maps to select the best-fit structure .
  • Validation Tools: Employ PLATON or Mercury to check for missed symmetry elements or hydrogen-bonding inconsistencies .
  • Complementary Data: Cross-validate with solid-state NMR or Raman spectroscopy to confirm hydrogen-bonding patterns .

Q. What strategies optimize the synthesis of analogs with modified substituents (e.g., replacing fluorine with other halogens)?

Methodological Answer:

  • Directed Substituent Effects: Use Suzuki-Miyaura coupling to introduce aryl groups. For example, replace 3-fluorophenyl with 3-chlorophenyl via palladium-catalyzed cross-coupling .
  • Microwave-Assisted Synthesis: Enhance reaction efficiency for bulky substituents (e.g., tert-butyl groups) by reducing reaction time and improving yield .
  • Analytical Monitoring: Track reaction progress via LC-MS to identify intermediates and optimize stoichiometry .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Fukui Function Analysis: Calculate local softness/nucleophilicity indices (e.g., using Gaussian 03) to identify reactive sites on the triazole ring .
  • MD Simulations: Model solvation effects (e.g., in DMF or water) to predict reaction pathways for S-alkylation or oxidation .
  • Docking Studies: Screen interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .

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